2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide
Overview
Description
2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.10414797 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Research into the antiproliferative activities of pyridine linked various substituted thiazole hybrids, including compounds related to 2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-3-yloxy)propyl]acetamide, has demonstrated promising anticancer properties. Specifically, certain derivatives have shown significant activity against liver carcinoma and breast cancer cell lines, highlighting their potential as cancer therapeutics. These findings are supported by detailed synthesis strategies and cytotoxicity studies against a range of cancer cell lines, offering insights into their mechanism of action and potential therapeutic applications (Alaa M. Alqahtani, A. Bayazeed, 2020).
Heterocyclic Chemistry Applications
The compound's relevance extends to the synthesis of various heterocyclic compounds, serving as a precursor or intermediate in creating novel thiazolinone and thiazolo[3,2-a]pyridine derivatives. These efforts underline the compound's versatility in synthesizing diverse chemical structures, which could be explored for various pharmacological and material science applications (Y. Ammar et al., 2005).
Insecticidal Potential
Investigations into innovative heterocycles incorporating a thiadiazole moiety, derived from related compounds, have demonstrated insecticidal activity against pests like the cotton leafworm. This research suggests potential applications in developing new, more effective insecticides, contributing to agricultural pest management strategies (A. Fadda et al., 2017).
Corrosion Inhibition
Compounds structurally related to this compound have been evaluated for their corrosion inhibition properties. Specifically, derivatives have shown effectiveness in protecting steel in acidic environments, suggesting potential applications in industrial corrosion prevention (A. Yıldırım, M. Çetin, 2008).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of new heterocycles incorporating the antipyrine moiety, derived from related compounds, have shown activity against various bacterial strains. This research indicates the potential for these compounds to be developed into new antimicrobial agents, addressing the ongoing challenge of bacterial resistance (S. Bondock et al., 2008).
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-N-(2-pyridin-3-yloxypropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10(19-13-4-3-5-15-8-13)7-16-14(18)6-12-9-20-11(2)17-12/h3-5,8-10H,6-7H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXIZFSIEPEHRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NCC(C)OC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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